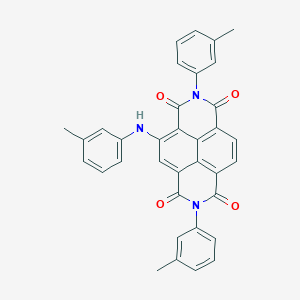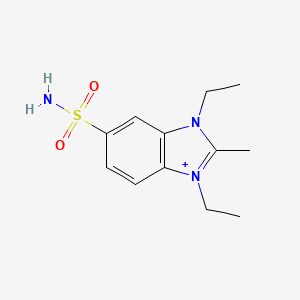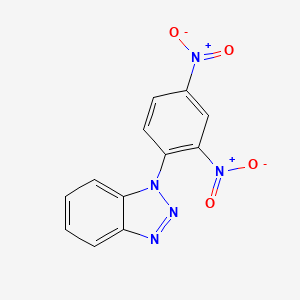![molecular formula C23H24BrNO B11708754 N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide is a compound that features an adamantane group, a phenyl ring, and a bromobenzamide moiety The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a phenyl group. This can be achieved through a Friedel-Crafts alkylation reaction where adamantane is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Bromination: The phenyladamantane derivative is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the brominated phenyladamantane with a suitable amine under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation: Products may include oxidized forms of the adamantane or phenyl rings.
Reduction: Reduced forms of the amide or other functional groups present in the molecule.
科学研究应用
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of advanced materials due to its rigid and stable structure.
作用机制
The mechanism of action of N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane group can enhance the compound’s stability and binding affinity to its targets.
相似化合物的比较
Similar Compounds
N-[4-(adamantan-1-yl)phenyl]-N′-phenylselenourea: Contains a selenourea group instead of a bromobenzamide moiety.
1-(adamantan-1-yl)-3,4-dimethyl-3-phenylpiperidine: Features a piperidine ring instead of a benzamide structure.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains a vinyl group and a benzylacetamide moiety.
Uniqueness
N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide is unique due to the presence of the bromobenzamide group, which can participate in various chemical reactions, and the adamantane structure, which provides rigidity and stability. This combination of features makes it a valuable compound for research and industrial applications.
属性
分子式 |
C23H24BrNO |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
N-[4-(1-adamantyl)phenyl]-4-bromobenzamide |
InChI |
InChI=1S/C23H24BrNO/c24-20-5-1-18(2-6-20)22(26)25-21-7-3-19(4-8-21)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |
InChI 键 |
PYYDRGYAJMQWJQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)


![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)

![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)

![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)
![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)

